5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-19-9-5-3-7-16(19)21-25-18(15-24)23(31-21)27-13-11-26(12-14-27)22(28)17-8-4-6-10-20(17)30-2/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTELRFLDKVGYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine
Biochemical Pathways
The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism
Biologische Aktivität
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an oxazole ring, a piperazine moiety, and methoxybenzoyl groups. The presence of these functional groups contributes to its biological activities.
Biological Activities
The biological activities of this compound have been investigated in various studies, focusing on its potential therapeutic effects. Key areas of research include:
1. Antitumor Activity
Research indicates that the compound exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated that it inhibits cell proliferation effectively. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| A549 (Lung) | 12.3 | G2/M phase arrest |
| HeLa (Cervical) | 9.8 | Inhibition of proliferation |
2. Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 300 |
| IL-6 | 1200 | 250 |
3. Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The proposed mechanism of action involves multiple pathways:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death.
- NF-kB Pathway Inhibition : By inhibiting NF-kB signaling, it reduces inflammation and tumor progression.
- DNA Interaction : It may interact with DNA, disrupting replication in cancer cells.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Study on Breast Cancer Cells : The compound was administered to MCF-7 cells, resulting in a significant reduction in cell viability and increased apoptosis markers.
- Inflammation Model in Mice : In vivo studies using a mouse model for inflammation showed that treatment with the compound reduced swelling and inflammatory markers significantly compared to control groups.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substitution Patterns on Piperazine and Aromatic Rings
- 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile (PubChem CID: N/A) This analog replaces the 2-methoxybenzoyl group with a 4-methoxyphenylpiperazine and introduces a phenoxymethyl substituent at position 2 of the oxazole. The phenoxymethyl group adds flexibility, which could influence bioavailability .
2-(5-(4-(2-Methoxyphenyl)piperazin-1-yl)pentanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid ethyl ester
Here, the oxazole core is replaced with a thiophene ring fused to a cycloheptane system. The 2-methoxyphenylpiperazine is retained, but the extended pentanamido linker and ester group may reduce metabolic stability compared to the oxazole-carbonitrile framework .
Heterocyclic Core Variations
- 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile This compound substitutes the oxazole with a pyrazole ring and introduces a ketone group. The absence of methoxyphenyl groups reduces aromatic interactions, while the piperidine (vs.
- 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile The pyrazole core is functionalized with an oxadiazole-thioether side chain. The amino and nitrile groups mirror electronic features of the target compound, but the oxadiazole may enhance metabolic resistance compared to the oxazole system .
Functional Group Impact on Physicochemical Properties
*Predicted values based on structural analogs.
Key Research Findings and Implications
- Piperazine Substitution : The 2-methoxybenzoyl group in the target compound likely enhances binding to hydrophobic pockets in receptors, as seen in serotonin 1A ligands like 18F-Mefway .
- Oxazole vs. Pyrazole : Oxazole derivatives generally exhibit higher metabolic stability than pyrazoles due to reduced susceptibility to oxidative degradation .
- Nitrile Group : The carbonitrile moiety in all compared compounds contributes to hydrogen bonding and dipole interactions, critical for target engagement .
Vorbereitungsmethoden
Oxazole Core Construction via Acylpyridinium Intermediate
The oxazole ring serves as the foundational scaffold for this molecule. A 2025 study demonstrated that 4,5-disubstituted oxazoles can be synthesized directly from carboxylic acids using a triflylpyridinium reagent (DMAP-Tf) and isocyanoacetates . For the target compound, 2-(2-methoxyphenyl)acetic acid (1.0 equiv) reacts with ethyl isocyanoacetate (1.2 equiv) in dichloromethane (DCM) under catalytic DMAP-Tf (1.3 equiv) to yield ethyl 2-(2-methoxyphenyl)-5-bromooxazole-4-carboxylate (Scheme 1). Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), with a 78% isolated yield .
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 2-(2-Methoxyphenyl)acetic acid, DMAP-Tf, DCM, rt, 2h | Acylpyridinium intermediate | - |
| 2 | Ethyl isocyanoacetate, 0°C to rt, 12h | Ethyl 2-(2-methoxyphenyl)oxazole-4-carboxylate | 85% |
| 3 | NBS, THF, 0°C, 1h | Ethyl 2-(2-methoxyphenyl)-5-bromooxazole-4-carboxylate | 78% |
The ethyl ester at position 4 is subsequently converted to a nitrile via sequential hydrolysis (6M HCl, 90°C), amidation (NH₄Cl, EDC·HCl), and dehydration (POCl₃, 110°C), achieving 2-(2-methoxyphenyl)-5-bromooxazole-4-carbonitrile in 67% overall yield .
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 100°C |
| Time | 24h |
| Yield | 82% |
Deprotection of the tert-butoxycarbonyl (Boc) group is achieved using trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.6 equiv) and 2,6-dimethylpyridine (0.3 equiv) in DCM at 0°C to room temperature, affording the free piperazine in 72% yield .
Acylation with 2-Methoxybenzoyl Chloride
The final step involves N-acylation of the piperazine with 2-methoxybenzoyl chloride (1.5 equiv) in DCM using triethylamine (Et₃N, 2.0 equiv) as a base (Scheme 3). The reaction proceeds quantitatively at 0°C within 2h, yielding the target compound in 93% isolated yield after silica gel chromatography .
Key Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.65–7.58 (m, 2H), 7.45 (t, J = 7.8 Hz, 1H), 7.12 (d, J = 8.0 Hz, 1H), 6.99–6.93 (m, 3H), 3.92 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine), 3.52–3.48 (m, 4H, piperazine).
-
LCMS (ES+) : m/z 488.2 [M+H]⁺.
Alternative Route via Thiourea-Mediated Cyclization
An older patent (2000) describes trisubstituted oxazole synthesis via cyclization of thiourea with diketone esters . Applying this method, 1-(2-methoxyphenyl)-3-oxo-3-(2-cyanoethylthio)propan-1-one reacts with thiourea in aqueous ethanol (pH 8.5, NaHCO₃) at 70°C for 6h to form 2-(2-methoxyphenyl)-4-cyanooxazole-5-carboxylic acid , which is subsequently esterified and functionalized (Scheme 4). However, this route suffers from lower yields (45–55%) and requires harsh acidic conditions for ester hydrolysis .
Comparative Analysis of Synthetic Routes
Q & A
Q. What methodologies evaluate bioavailability in preclinical models?
- Key Parameters :
- Solubility : Use shake-flask method (PBS, pH 7.4) with LC-MS quantification .
- Permeability : Caco-2 monolayers predict intestinal absorption (P > 1 × 10 cm/s) .
- Metabolic Stability : Microsomal half-life (t > 30 minutes in human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
